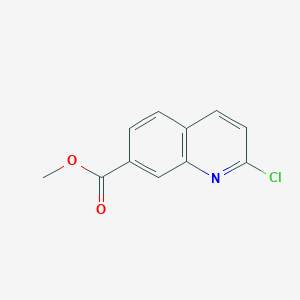
Methyl 2-chloroquinoline-7-carboxylate
Übersicht
Beschreibung
“Methyl 2-chloroquinoline-7-carboxylate” is a chemical compound with the formula C11H8ClNO2 . It has a molecular weight of 221.64 and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 heavy atoms, with 10 of them being aromatic heavy atoms . The compound has 2 rotatable bonds, 3 H-bond acceptors, and no H-bond donors .Physical And Chemical Properties Analysis
“this compound” is predicted to have high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.0759 mg/ml or 0.000342 mol/l . The compound has a lipophilicity Log Po/w (iLOGP) of 2.36 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties
The synthesis of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, which are closely related to methyl 2-chloroquinoline-7-carboxylate, demonstrates the potential of these compounds in producing new heterocyclic compounds with antioxidant activities. Such compounds have shown to reduce lipid peroxidation levels and exhibit nitric oxide scavenging activity, pointing towards their significant antioxidant potential (Saraiva et al., 2015).
Novel Synthesis Approaches and Potential Antibacterial Agents
A study on ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives has highlighted the efficient and regioselective synthesis methods of compounds related to this compound. These derivatives exhibited moderate antibacterial activity against a range of bacteria, indicating their potential as antibacterial agents (Balaji et al., 2013).
Cytotoxicity and Cancer Cell Line Studies
Research into polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates, which are structurally related to this compound, has shown that these compounds exhibit cytotoxicity against the human breast cancer cell line MCF-7. The compounds inhibit cancer cell growth in a dose- and time-dependent manner, suggesting their utility in cancer research (Mphahlele et al., 2014).
Antitumoral Properties
A study on 7-chloroquinoline-1,2,3-triazoyl-carboxamides showed significant cytotoxic effects against human bladder cancer cells, including cell cycle arrest and apoptosis induction. These findings suggest the antitumoral properties of compounds structurally related to this compound and their potential as therapeutic agents in cancer treatment (Sonego et al., 2019).
Safety and Hazards
The compound is classified as a warning signal word . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
Quinoline motifs, including “Methyl 2-chloroquinoline-7-carboxylate”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Future research directions may include the development of greener and more sustainable chemical processes for the synthesis of quinoline and its analogs .
Wirkmechanismus
Target of Action
Methyl 2-chloroquinoline-7-carboxylate, like other quinoline derivatives, primarily targets DNA gyrase B and human topoisomerase IIα . These enzymes play a crucial role in DNA replication, transcription, and repair, making them attractive targets for antimicrobial and anticancer drugs .
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes. This binding inhibits the enzymes’ activities, leading to the disruption of DNA replication and transcription . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DNA gyrase B and human topoisomerase IIα disrupts the normal functioning of the DNA replication and transcription pathways . This disruption can lead to cell death, particularly in rapidly dividing cells such as bacteria and cancer cells . The downstream effects of this disruption on other biochemical pathways are complex and depend on the specific cellular context.
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism . These properties suggest that the compound has good bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of DNA replication and transcription in targeted cells . This inhibition can lead to cell death, providing the basis for the compound’s potential antimicrobial and anticancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs can impact the compound’s metabolism, particularly if those drugs also interact with the CYP1A2 and CYP2C19 enzymes . More research is needed to fully understand the impact of these and other environmental factors on the action of this compound.
Eigenschaften
IUPAC Name |
methyl 2-chloroquinoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-4-5-10(12)13-9(7)6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFIRXIWXORECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



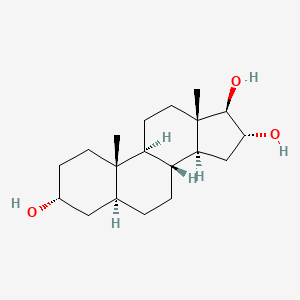
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3102304.png)
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3102308.png)
![5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3102310.png)
![5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102313.png)
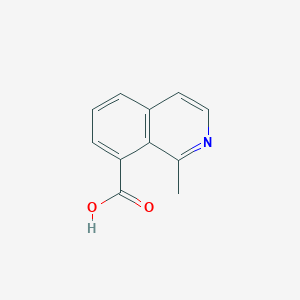

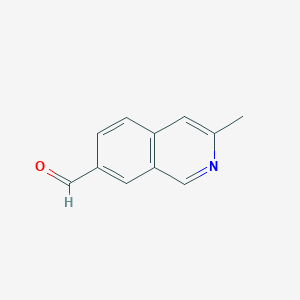
![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102338.png)
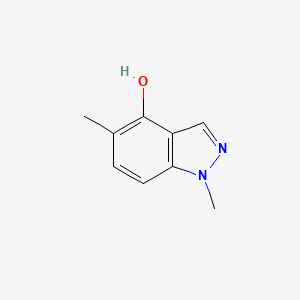
![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102358.png)
![4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3102361.png)
![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride](/img/structure/B3102370.png)
![6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride](/img/structure/B3102374.png)